BENGHE Foundational & Exploratory

Check Availability & Pricing

Lacto-N-fucopentaose V: A Technical Guide on
Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lacto-N-fucopentaose V

Cat. No.: B11829232

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the human milk oligosaccharide (HMO)
Lacto-N-fucopentaose V (LNFP V), focusing on its molecular structure and biological
functions. The information presented herein is intended to support research and development
efforts in the fields of nutrition, immunology, and therapeutic agent design.

Molecular Structure of Lacto-N-fucopentaose V

Lacto-N-fucopentaose V is a neutral pentasaccharide, a complex carbohydrate composed of
five monosaccharide units.[1] Its chemical formula is C32H55N025, with a molecular weight of
853.77 g/mol .[2][3] The constituent monosaccharides are D-galactose (Gal), N-acetyl-D-
glucosamine (GIcNAc), D-glucose (Glc), and L-fucose (Fuc).

The precise arrangement and glycosidic linkages of these units are crucial for the biological
activity of LNFP V. The structure is defined as:

GalPB1-3GIcNAcB1-3GalB1-4(Fucal-3)Glc[3][4]
This can be broken down as follows:
o Alactose (Galf31-4Glc) core.

o Alacto-N-biose (Gal31-3GIcNACc) unit linked to the galactose of the lactose core.
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o Afucose molecule attached to the glucose of the lactose core.

A key structural feature is the al,3-linkage of the fucose residue to the glucose unit.[5] This
specific linkage distinguishes it from its isomers, such as Lacto-N-fucopentaose |, I, and I,
and is critical in determining its interaction with host and microbial receptors.
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Caption: Molecular structure of Lacto-N-fucopentaose V.

Biological Functions and Mechanisms of Action

Human milk oligosaccharides are not readily digested by the infant, suggesting their primary
roles are not directly nutritional. Instead, they function as bioactive molecules that shape the
infant's gut microbiome and immune system.

Prebiotic Activity

LNFP V, like many other HMOs, is believed to exert a prebiotic effect by selectively promoting
the growth of beneficial gut bacteria, particularly species of Bifidobacterium and Bacteroides.
These bacteria possess the necessary glycoside hydrolases to break down the complex
structure of LNFP V and utilize it as a carbon source. The fermentation of LNFP V by these
commensal bacteria leads to the production of short-chain fatty acids (SCFASs), such as
butyrate, propionate, and acetate. These SCFAs contribute to a lower intestinal pH, which
inhibits the growth of pathogenic bacteria and provides an energy source for colonocytes,
thereby strengthening the gut barrier function.

Immunomodulatory Effects

The immunomodulatory properties of fucosylated HMOs are an area of intense research. While
much of the specific research has focused on its isomer, Lacto-N-fucopentaose Il (LNFPIII),
the shared structural motifs suggest potential overlapping functions. LNFPIII has been shown
to modulate immune responses by interacting with pattern recognition receptors (PRRs) on
immune cells, such as Toll-like receptor 4 (TLR4) and C-type lectin receptors like DC-SIGN.[6]
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[7] This interaction can lead to a dampening of inflammatory responses and a skewing of the T-
helper cell balance towards a Th2-dominant profile, which is generally less inflammatory.[6]

For instance, in studies involving HIV-infected macrophages, treatment with a dextran-
conjugated form of LNFPIII led to a significant increase in the production of anti-HIV -
chemokines and a reduction in the expression of pro-inflammatory cytokines.[8]

. . . HIV-infected +
Cytokine/Chemokin HIV-infected

LNFPIll-dextran p-value
e (pg/mL)

(pg/mL)
MIP-1a (CCL3) 84.48 + 22 155 + 40.4 0.03
MIP-1p3 (CCL4) 208.14 + 112 319.9+131.2 0.02
CCL5 125.6 + 26.54 198.53 + 30.9 0.02
IL-13 (relative

) 221 +£0.6 1.1+04 0.04
expression)
IL-18 (relative
0.23+0.05 0.02 £ 0.005 0.004

expression)

Table 1: Effect of
LNFPIII-dextran on
cytokine and
chemokine production
in HIV-infected
macrophages. Data
are presented as
mean + SEM.[8]

This suggests a potential role for fucosylated oligosaccharides like LNFP V in modulating
Immune responses in infectious and inflammatory conditions.
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Caption: Proposed immunomodulatory signaling of fucosylated oligosaccharides.

Anti-Adhesive Antimicrobial Properties

LNFP V can act as a soluble decoy receptor, mimicking the glycans on the surface of host
epithelial cells. Pathogenic bacteria, such as certain strains of Escherichia coli and
Campylobacter jejuni, often initiate infection by binding to these surface glycans. By binding to
LNFP V in the intestinal lumen, the pathogens are prevented from adhering to the intestinal
wall and are subsequently cleared from the gut.[9] This anti-adhesive mechanism is a key
component of the protective effects of HMOs against infectious diarrhea in infants.[10]
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Studies on other fucosylated HMOs have demonstrated significant inhibition of pathogen
adhesion. For example, 3-fucosyllactose has been shown to reduce the adhesion of
enterotoxigenic E. coli to Caco-2 intestinal epithelial cells by 43%.[9]

Experimental Protocols
Quantification of Lacto-N-fucopentaose V in Biological
Samples

A common method for the analysis and quantification of HMOs is High-Performance Liquid
Chromatography coupled with Mass Spectrometry (LC-MS).[11]

Objective: To quantify the concentration of LNFP V in a complex biological matrix such as
human milk or infant formula.

Methodology:
e Sample Preparation:
o Lyophilize the liquid sample to remove water.

o Reconstitute the dried sample in a known volume of a suitable solvent, such as a 1:1
ethanol/water mixture.

o Centrifuge the sample to pellet proteins and other insoluble components.

o Collect the supernatant for analysis. For samples with high lactose content, enzymatic
digestion of lactose may be employed prior to solid-phase extraction to isolate the
oligosaccharide fraction.[12]

o Chromatographic Separation:
o HPLC System: A system such as the Dionex Ultimate 3000 RS.

o Column: A hydrophilic interaction liquid chromatography (HILIC) column, for example, a
HILIC-OH5 column (2.1x150mm, 2.7um).

o Mobile Phase A: 20mM ammonium formate in water, pH 4.3.
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o Mobile Phase B: Acetonitrile.
o Gradient: A linear gradient from high to low concentration of solvent B.

o Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

e Mass Spectrometry Detection:

o Mass Spectrometer: A high-resolution mass spectrometer such as a Q Exactive Plus
hybrid FT mass spectrometer.

o lonization Source: Heated electrospray ionization (HESI) in negative mode.

o Scan Mode: Full scan mode for detection and parallel reaction monitoring (PRM) for
targeted MS/MS fragmentation and quantification.

o Mass Range: m/z 200-1500.
e Quantification:

o Prepare a series of calibration standards of purified LNFP V at known concentrations (e.g.,
10 to 5000 ng/mL).

o Generate a calibration curve by plotting the peak area against the concentration.

o Determine the concentration of LNFP V in the sample by interpolating its peak area on the
calibration curve.
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Caption: Workflow for the quantification of LNFP V by LC-MS.
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In Vitro Pathogen Adhesion Assay

This assay is used to evaluate the ability of LNFP V to inhibit the binding of pathogenic bacteria
to intestinal epithelial cells.[9]

Objective: To determine the anti-adhesive properties of LNFP V against a specific pathogen.
Methodology:
e Cell Culture:

o Culture a human intestinal epithelial cell line, such as Caco-2, to confluence in appropriate
cell culture plates (e.qg., 24-well plates).

o Bacterial Culture:

o Grow the pathogenic bacterial strain (e.g., enterotoxigenic E. coli) to the mid-logarithmic
phase in a suitable broth medium.

o Wash the bacteria with phosphate-buffered saline (PBS) and resuspend to a defined
concentration.

« Inhibition Assay (Pre-incubation Method):

o Prepare solutions of LNFP V at various concentrations in cell culture medium. A negative
control (medium only) and a positive control (another known inhibitory oligosaccharide)
should be included.

o Pre-incubate the bacterial suspension with the different concentrations of LNFP V for a set
period (e.g., 1 hour at 37°C).

o Remove the culture medium from the Caco-2 cells and add the bacteria/LNFP V mixtures

to the wells.
o Incubate for a defined period (e.g., 1-2 hours) to allow for bacterial adhesion.

e Quantification of Adhesion:
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o Wash the Caco-2 cell monolayers thoroughly with PBS to remove non-adherent bacteria.

o Lyse the Caco-2 cells with a detergent solution (e.g., Triton X-100) to release the adherent
bacteria.

o Perform serial dilutions of the lysate and plate on agar plates to determine the number of
colony-forming units (CFUS).

o Calculate the percentage of adhesion inhibition relative to the control without LNFP V.

Conclusion

Lacto-N-fucopentaose V is a structurally defined human milk oligosaccharide with significant
potential for influencing infant health through its prebiotic, immunomodulatory, and anti-
adhesive properties. Its specific structure, particularly the al,3-fucosidic linkage, is fundamental
to its biological activity. Further research into the precise mechanisms of action of LNFP V will
be crucial for its potential application in infant formula, functional foods, and as a novel
therapeutic agent for infectious and inflammatory diseases. The experimental protocols
outlined in this guide provide a framework for the continued investigation of this important
bioactive molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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